Dasatinib-d8 Dasatinib-d8 Dasatinib-d8 is intended for use as an internal standard for the quantification of dasatinib by GC- or LC-MS. Dasatinib is a potent inhibitor of the non-receptor tyrosine kinases Abl and Src as well as other members of the Src family. It is effective at sub-nanomolar concentrations, inhibiting Src, Abl, and Lck with IC50 values of 0.05, 0.5, and 0.4 nM, respectively. At nanomolar concentrations, dasatinib also blocks the activity of several other receptor and non-receptor tyrosine kinases, plus drug-resistant mutants. Because of these activities, dasatinib has potential therapeutic value in diseases characterized by elevated levels of these kinases, including some forms of cancer and fibrotic disease.
Dasatinib-d8 contains eight deuterium atoms at the 2, 2’, 3, 3’, 5, 5’, 6 and 6’ positions. It is intended for use as an internal standard for the quantification of dasatinib by GC- or LC-MS. Dasatinib is a potent inhibitor of the non-receptor tyrosine kinases Abl and Src as well as other members of the Src family. It is effective at sub-nanomolar concentrations, inhibiting Src, Abl, and Lck with IC50 values of 0.05, 0.5, and 0.4 nM, respectively. At nanomolar concentrations, dasatinib also blocks the activity of several other receptor and non-receptor tyrosine kinases, plus drug-resistant mutants. Because of these activities, dasatinib has potential therapeutic value in diseases characterized by elevated levels of these kinases, including some forms of cancer and fibrotic disease.
Brand Name: Vulcanchem
CAS No.: 1132093-70-9
VCID: VC20802335
InChI: InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2
SMILES: CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO
Molecular Formula: C22H26ClN7O2S
Molecular Weight: 496.1 g/mol

Dasatinib-d8

CAS No.: 1132093-70-9

Cat. No.: VC20802335

Molecular Formula: C22H26ClN7O2S

Molecular Weight: 496.1 g/mol

* For research use only. Not for human or veterinary use.

Dasatinib-d8 - 1132093-70-9

Specification

CAS No. 1132093-70-9
Molecular Formula C22H26ClN7O2S
Molecular Weight 496.1 g/mol
IUPAC Name N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2
Standard InChI Key ZBNZXTGUTAYRHI-COMRDEPKSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H]
SMILES CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO
Canonical SMILES CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Introduction

Chemical Structure and Properties

Molecular Identity

Dasatinib-d8 is characterized by the molecular formula C22H26ClN7O2S with a molecular weight of 496.1 g/mol . The compound is formally named N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide . This deuterated compound is structurally identical to dasatinib except for the substitution of eight hydrogen atoms with deuterium atoms in the piperazine ring portion of the molecule. This specific deuteration pattern creates a mass shift of +8 Da compared to non-deuterated dasatinib, allowing for effective discrimination in mass spectrometry applications.

Structural Characteristics

The structure of dasatinib-d8 retains the core functional groups of the parent compound, including the thiazole ring, pyrimidine moiety, and the chloro-methylphenyl group. The distinguishing feature is the deuterium labeling at positions 2,2,3,3,5,5,6,6 of the piperazine ring . This strategic deuteration creates a compound that functions as an ideal internal standard for quantitative analysis, as it co-elutes with dasatinib during chromatographic separation but can be distinguished by mass spectrometry detection.

Identifiers and Nomenclature

Analytical Applications

Role as Internal Standard in LC-MS/MS

Dasatinib-d8 serves as an ideal internal standard for the quantitative determination of dasatinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In the validated method described by Saraner et al., dasatinib-d8 was employed as the internal standard for dasatinib quantification in human plasma . The use of this deuterated analog compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby enhancing the accuracy and precision of the analytical method.

Mass Spectrometric Detection Parameters

The mass spectrometric detection of dasatinib-d8 involves specific transition parameters that enable its distinction from native dasatinib. The multiple reaction monitoring (MRM) transition for dasatinib-d8 is m/z 496.15 > 406.1, compared to m/z 488.1 > 401.1 for dasatinib . These distinct precursor-to-product ion transitions allow simultaneous monitoring of both compounds in a single analytical run, facilitating accurate quantification through internal standardization.

Table 1: MS Parameters for Dasatinib and Dasatinib-d8

CompoundPrecursor (m/z)Product (m/z)Dwell time (ms)Q1 pre-bias (V)Collision energy (V)Q3 pre-bias (V)
Dasatinib488.1401.10100-17.0-29.0-27.0
Dasatinib-d8496.15406.1100-23.0-31.0-27.0

Adapted from Saraner et al. (2019)

Chromatographic Behavior

Despite the isotopic substitution, dasatinib-d8 exhibits chromatographic behavior nearly identical to that of dasatinib. This characteristic is essential for an effective internal standard, as it ensures that both compounds experience the same matrix effects and extraction efficiency during sample preparation and chromatographic separation. In the method developed by Saraner et al., both compounds were separated on a Waters Atlantis dC18 Column (75 × 4.6 mm, 3.5 μm) with identical retention times . This co-elution property is crucial for accurate compensation of matrix effects that might otherwise compromise quantitative accuracy.

Method Development for Dasatinib Quantification

Sample Preparation Techniques

The application of dasatinib-d8 as an internal standard is demonstrated in various sample preparation techniques for dasatinib analysis. Saraner et al. employed a protein precipitation procedure for sample preparation, which provided a simple, rapid, and cost-effective approach . Alternative methods documented in the literature include solid-phase extraction (SPE) and liquid-liquid extraction (LLE), though these tend to be more complex and expensive . The choice of preparation technique depends on factors such as required sensitivity, sample throughput, and available resources.

Method Validation Performance

The validated method incorporating dasatinib-d8 as an internal standard demonstrated excellent performance characteristics for dasatinib quantification. The linear calibration range was established from 1-400 ng/mL with a lower limit of quantification (LLOQ) of 1 ng/mL using 200 μL of human plasma . The mean recovery of the internal standard was reported as 97.66% for dasatinib-d8, indicating excellent extraction efficiency . These performance metrics underscore the reliability of dasatinib-d8 as an internal standard for the accurate quantification of dasatinib in clinical samples.

Stability Considerations

The stability profile of dasatinib-d8 is an important consideration for its application as an internal standard. Long-term stock solution stability at -20°C was established for dasatinib-d8 for 7 days, ensuring its suitability for routine analytical use . This stability data supports the reliability of analytical methods employing dasatinib-d8 for dasatinib quantification over extended periods, an essential requirement for bioequivalence studies and therapeutic drug monitoring applications.

Comparative Advantages of Deuterated Standards

Isotopic Discrimination in Mass Spectrometry

The primary advantage of deuterated internal standards like dasatinib-d8 is the ability to achieve isotopic discrimination in mass spectrometry while maintaining identical chemical behavior in sample preparation and chromatographic separation. The mass difference of 8 Da between dasatinib and dasatinib-d8 ensures clear spectral separation without compromising chromatographic co-elution. This characteristic enables precise correction for matrix effects and process variations that equally affect both the analyte and internal standard.

Matrix Effect Compensation

Matrix effects represent a significant challenge in bioanalytical methods, particularly for LC-MS/MS analysis of complex biological matrices such as plasma. Saraner et al. evaluated matrix effects using six different plasma lots (including hemolytic and lipemic plasma) at low and high quality control levels . The use of dasatinib-d8 as an internal standard effectively normalized these matrix effects, as evidenced by the statement that "Use of deuterated internal standards guaranteed the success of the assay by eliminating the impact of matrix effects" . This capability is crucial for ensuring the reliability of quantitative results across diverse sample types and patient populations.

Applications in Clinical Research

Bioequivalence Studies

The validated LC-MS/MS method incorporating dasatinib-d8 as an internal standard is directly applicable to bioequivalence studies of dasatinib formulations. As stated by Saraner et al., "The validated method could be applied to evaluate the pharmacokinetics and to determine bioequivalence of DAS tablets after an oral administration" . Such bioequivalence studies are essential for establishing therapeutic equivalence between generic formulations and reference products, ultimately supporting regulatory approval processes and ensuring patient access to cost-effective treatment options.

Therapeutic Drug Monitoring

Beyond bioequivalence studies, methods employing dasatinib-d8 can be utilized for therapeutic drug monitoring (TDM) of dasatinib in clinical settings. TDM is particularly relevant for tyrosine kinase inhibitors like dasatinib, where optimal therapeutic outcomes depend on maintaining drug concentrations within a defined therapeutic window. Accurate quantification enabled by deuterated internal standards supports personalized dosing strategies and improved treatment outcomes in patients with chronic myelogenous leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator